molecular formula C13H19N3O2 B3033379 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1019367-37-3

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No. B3033379
CAS RN: 1019367-37-3
M. Wt: 249.31 g/mol
InChI Key: IYIKKOJWAHDMAU-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as 4-methyl-3-aminophenoxy-1-piperazineethanone, is an organic compound that has recently been studied for its potential applications in the field of science. It is a heterocyclic compound with a seven-membered ring that contains an aminophenoxy group and a methyl piperazine group. This compound has been studied in various fields, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation and pain. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, and may also be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone in laboratory experiments include its low cost and easy availability, as well as its potential for the synthesis of various compounds. Additionally, it has been studied for its potential as an insecticide, antimicrobial agent, anti-inflammatory agent, and potential treatment for Alzheimer's disease. However, there are some limitations to using this compound in laboratory experiments, such as its limited solubility and its potential to cause skin irritation.

Future Directions

The potential future directions for 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone include further research into its potential as an insecticide, antimicrobial agent, anti-inflammatory agent, and potential treatment for Alzheimer's disease. Additionally, further research into its mechanism of action, as well as its potential side effects, could be beneficial. Additionally, further research into its potential applications in other fields, such as agriculture, could be beneficial. Finally, further research into its potential to be used as a starting material for the synthesis of other compounds could be beneficial.

Scientific Research Applications

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone has been studied for its potential applications in the field of science. It has been used as a starting material for the synthesis of various compounds, such as piperazine derivatives, and has been studied for its potential as an insecticide. It has also been studied for its potential as an antimicrobial agent, as well as its potential to inhibit the growth of certain cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIKKOJWAHDMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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